4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide is a complex organic compound with the molecular formula C14H19Cl3N2O2 and a molecular weight of 353.679 g/mol This compound is characterized by the presence of a benzamide core substituted with a 4-methyl group and a 2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide typically involves multiple steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).
Substitution: The final step involves the substitution of the alkane with a 2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the trichloromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide
- 4-Methyl-N-[2,2,2-trichloro-1-(2,3-dichlorophenylamino)ethyl]benzamide
- 4-Methyl-N-[2,2,2-trichloro-1-isopropylamino-ethyl]benzamide
Uniqueness
4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methoxy-propylamino group may enhance its solubility and bioavailability compared to similar compounds, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C14H19Cl3N2O2 |
---|---|
Molecular Weight |
353.7 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]benzamide |
InChI |
InChI=1S/C14H19Cl3N2O2/c1-10-4-6-11(7-5-10)12(20)19-13(14(15,16)17)18-8-3-9-21-2/h4-7,13,18H,3,8-9H2,1-2H3,(H,19,20) |
InChI Key |
VSMVFJDWBMQODT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.